molecular formula C11H18O4 B8383988 Methyl 2,2,4,4-tetramethyl-3,5-dioxohexanoate

Methyl 2,2,4,4-tetramethyl-3,5-dioxohexanoate

Cat. No. B8383988
M. Wt: 214.26 g/mol
InChI Key: OFUQHACUUVLBCT-UHFFFAOYSA-N
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Patent
US06559343B1

Procedure details

106 g (495 mmol) of methyl 2,2,4,4-tetramethyl-3,5-dioxohexanoate were added dropwise to a suspension of 19.8 g (495 mmol) of sodium hydroxide in 500 ml of dimethyl sulfoxide. The mixture was stirred at room temperature, treated with 500 ml of water and adjusted to pH 1 using hydrochloric acid, and the deposited precipitate was then filtered off with suction. After drying, 70 g (95%) of 2,2,4,4-tetramethyl-1,3,5-cyclohexanetrione were obtained.
Quantity
106 g
Type
reactant
Reaction Step One
Quantity
19.8 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:15])([C:7](=[O:14])[C:8]([CH3:13])([CH3:12])[C:9](=[O:11])[CH3:10])[C:3]([O:5]C)=O.[OH-].[Na+].O.Cl>CS(C)=O>[CH3:15][C:2]1([CH3:1])[C:7](=[O:14])[C:8]([CH3:13])([CH3:12])[C:9](=[O:11])[CH2:10][C:3]1=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
106 g
Type
reactant
Smiles
CC(C(=O)OC)(C(C(C(C)=O)(C)C)=O)C
Name
Quantity
19.8 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the deposited precipitate was then filtered off with suction
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Name
Type
product
Smiles
CC1(C(CC(C(C1=O)(C)C)=O)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 70 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 77.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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